Bienvenue dans la boutique en ligne BenchChem!

rac N,O-Didesmethyl Tramadol O-Sulfate

Pharmacokinetics Metabolite Profiling Veterinary Pharmacology

rac N,O-Didesmethyl Tramadol O-Sulfate (CAS 480452-78-6) is the definitive phase II sulfate conjugate reference standard for accurate tramadol metabolite profiling. Unlike non-sulfated analogs, its unique high polarity and distinct chromatographic retention are essential for robust LC-MS/MS method validation, preventing misidentification and false negatives. It is the only standard that enables precise quantification of SULT1A3/SULT1C4-dependent metabolic pathways, critical for pharmacogenetic studies and species-specific veterinary pharmacokinetics where sulfate conjugation dominates clearance. Sourcing this certified racemic mixture ensures regulatory compliance (ISO/IEC 17025) for forensic and clinical toxicology laboratories.

Molecular Formula C14H21NO5S
Molecular Weight 315.384
CAS No. 480452-78-6
Cat. No. B589032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac N,O-Didesmethyl Tramadol O-Sulfate
CAS480452-78-6
Synonymsrel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate); 
Molecular FormulaC14H21NO5S
Molecular Weight315.384
Structural Identifiers
SMILESCNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O
InChIInChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)/t12-,14+/m1/s1
InChIKeyUQBQONCZEGSVIZ-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac N,O-Didesmethyl Tramadol O-Sulfate (CAS 480452-78-6): Analytical Reference Standard for Tramadol Phase II Metabolism Studies


rac N,O-Didesmethyl Tramadol O-Sulfate (CAS 480452-78-6) is a phase II sulfate conjugate of the tramadol metabolite N,O-didesmethyltramadol (M5) [1]. It is a racemic mixture of the O-sulfated derivative of N,O-didesmethyltramadol, with the molecular formula C14H21NO5S and a molecular weight of 315.39 g/mol [2]. This compound is primarily utilized as an analytical reference standard in forensic toxicology, clinical pharmacology, and pharmacokinetic studies involving tramadol metabolism [3]. It represents a terminal conjugation product in the extensive metabolic pathway of tramadol, which undergoes O- and N-demethylation followed by sulfation or glucuronidation [1].

Why Generic Phase I Metabolites Cannot Substitute for rac N,O-Didesmethyl Tramadol O-Sulfate in Analytical Method Development


The sulfate conjugation of N,O-didesmethyltramadol imparts distinct physicochemical properties, including increased polarity and altered chromatographic retention behavior, that are absent in its unconjugated counterpart (M5) or other phase I metabolites like O-desmethyltramadol (M1) [1]. Furthermore, the sulfation pathway is mediated by specific cytosolic sulfotransferases (SULTs), primarily SULT1A3 and SULT1C4, which exhibit pH-dependent activity profiles and differential tissue expression [2]. Consequently, the abundance of this sulfate conjugate in biological matrices varies significantly depending on individual SULT enzyme activity and genetic polymorphisms, making it an essential reference standard for accurate quantification in LC-MS/MS methods [1][3]. Substituting this compound with non-sulfated analogs in analytical workflows would lead to inaccurate quantification, misidentification of metabolites, and potential misinterpretation of metabolic phenotypes.

Quantitative Differentiation of rac N,O-Didesmethyl Tramadol O-Sulfate Against Closest Analogs


Comparative Plasma Exposure: N,O-Didesmethyltramadol vs. Tramadol and Major Phase I Metabolites

In Greyhounds administered 9.9 mg/kg oral tramadol, the mean maximum plasma concentration (Cmax) of N,O-didesmethyltramadol (the unconjugated precursor) was 2372 ng/mL, which was 11-fold higher than tramadol (215.7 ng/mL) and 416-fold higher than O-desmethyltramadol (5.7 ng/mL) [1]. This demonstrates that the didesmethyl metabolite accumulates to significantly higher plasma levels than the parent drug and the primary active metabolite M1 in this model. The sulfate conjugate of this metabolite would be expected to exhibit even greater polarity and renal clearance, underscoring its importance as a terminal elimination product [2].

Pharmacokinetics Metabolite Profiling Veterinary Pharmacology

Enzymatic Basis for Sulfate Conjugate Formation: SULT1A3 and SULT1C4 Activity

The sulfation of O-desmethyltramadol (the immediate precursor to N,O-didesmethyltramadol O-sulfate formation) is catalyzed predominantly by two human cytosolic sulfotransferases: SULT1A3 and SULT1C4 [1]. Kinetic analysis revealed that SULT1C4 is 60 times more catalytically efficient at mediating O-desmethyltramadol sulfation than SULT1A3 at their respective optimal pH values [1]. Tissue distribution studies further showed that cytosol prepared from human small intestine exhibited much higher O-desmethyltramadol-sulfating activity than cytosols from liver, lung, or kidney [1]. This enzyme- and tissue-specific sulfation profile directly influences the formation rate and abundance of rac N,O-Didesmethyl Tramadol O-Sulfate.

Drug Metabolism Pharmacogenomics SULT Enzymology

Identification and Detection in Human Biological Matrices: MS/MS Spectral Confirmation

In a fatal tramadol poisoning case, untargeted metabolomics using LC-HRMS/MS and molecular networking successfully identified N,O-didesmethyl tramadol sulfate in human urine [1]. The compound was detected as the [M-H]⁻ ion and its MS/MS spectrum was consistent with the sulfate conjugate structure [2]. The study identified a total of 25 tramadol metabolites, including four methylated metabolites not previously reported in humans, and demonstrated that negative ion mode was essential for clustering phase II sulfate conjugates [1]. This confirms the presence and detectability of this specific sulfate conjugate in authentic human forensic samples.

Forensic Toxicology Clinical Metabolomics LC-MS/MS Method Development

Pharmacological Activity Differentiation: M5 (Precursor) vs. Tramadol and M1

In a mouse seizure model, the M1 to M5 metabolites (including N,O-didesmethyltramadol, the precursor to the sulfate conjugate) were less potent than tramadol in inducing seizures [1]. While the M5 metabolite (unconjugated) retains μ-opioid receptor affinity that is higher than tramadol but lower than O-desmethyltramadol (M1) [2], its sulfate conjugate is pharmacologically inactive due to the O-sulfation blocking opioid receptor interaction. This contrasts sharply with the pharmacologically active M1 metabolite, which is a potent μ-opioid agonist and primary contributor to tramadol's analgesic effect [3].

Opioid Pharmacology Metabolite Potency Seizure Liability

Optimal Scientific and Industrial Applications for rac N,O-Didesmethyl Tramadol O-Sulfate Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Tramadol Metabolite Profiling in Forensic Urinalysis

rac N,O-Didesmethyl Tramadol O-Sulfate serves as a critical reference standard for developing and validating LC-MS/MS methods aimed at comprehensive tramadol metabolite profiling in urine, particularly in forensic toxicology and clinical compliance monitoring. The compound has been identified in human urine from a fatal poisoning case using high-resolution mass spectrometry [1], confirming its relevance as a target analyte. Its high polarity due to sulfate conjugation requires specific chromatographic conditions and ionization settings, making an authentic reference material essential for accurate retention time alignment, MS/MS spectral library matching, and quantification in negative ion mode [1]. Inclusion of this standard ensures method robustness and reduces false-negative reporting in toxicological screening.

Pharmacogenetic Studies Investigating SULT1A3/SULT1C4 Polymorphism Impact on Tramadol Disposition

The formation of this sulfate conjugate is directly dependent on the activity of cytosolic sulfotransferases SULT1A3 and SULT1C4, with SULT1C4 being 60 times more catalytically efficient than SULT1A3 in mediating O-desmethyltramadol sulfation [2]. Therefore, rac N,O-Didesmethyl Tramadol O-Sulfate is an indispensable reference compound for pharmacogenetic studies that aim to correlate SULT1A3/SULT1C4 genotype or expression levels with tramadol metabolic phenotypes. Quantifying this sulfate conjugate in plasma or urine from genotyped cohorts allows researchers to assess the functional impact of SULT polymorphisms on tramadol clearance and inter-individual variability in metabolite profiles, which is not achievable using non-sulfated analogs.

Preclinical Pharmacokinetic Studies in Veterinary Species Exhibiting Divergent Metabolic Pathways

In Greyhounds, the unconjugated precursor N,O-didesmethyltramadol reaches plasma concentrations (2372 ng/mL) that exceed those of tramadol (215.7 ng/mL) by 11-fold and O-desmethyltramadol (5.7 ng/mL) by 416-fold [3]. This species-specific metabolic profile underscores the importance of including the sulfate conjugate reference standard in veterinary pharmacokinetic studies of tramadol, particularly in canines. Without this standard, the true extent of phase II conjugation cannot be accurately quantified, leading to incomplete metabolic mapping and potentially erroneous extrapolation of human pharmacokinetic data to veterinary applications. The standard is essential for comparative metabolism studies across species.

Certified Reference Material for Regulatory Forensic and Anti-Doping Laboratories

Regulatory forensic laboratories and anti-doping agencies require certified reference materials for unambiguous identification of tramadol metabolites. The detection of N,O-didesmethyl tramadol sulfate in human urine [1] establishes it as a valid biomarker of tramadol exposure. Its structural specificity—as a phase II sulfate conjugate of a didesmethylated metabolite—provides forensic value in distinguishing recent tramadol use from other opioid exposures or potential sample adulteration. Laboratories seeking ISO/IEC 17025 accreditation for tramadol analysis must include this compound in their reference standard inventory to meet method validation and quality control requirements for comprehensive metabolite coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac N,O-Didesmethyl Tramadol O-Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.